![molecular formula C12H19NO3 B574167 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol CAS No. 159821-68-8](/img/structure/B574167.png)

2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

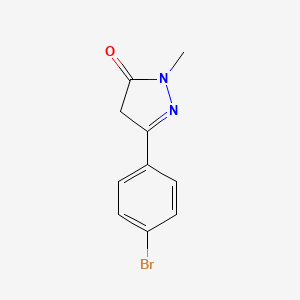

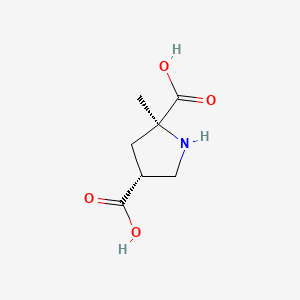

“2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol” is a unique chemical compound with the empirical formula C12H19NO3 and a molecular weight of 225.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the N-Dde Lipoamino Acids were prepared by the reaction of the Lipoamino Acids with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol .Molecular Structure Analysis

The SMILES string for this compound isCC1(C)CC(=O)C(=C\\CNCCO)\\C(=O)C1 . This indicates that the compound contains a cyclohexane ring with two carbonyl groups (=O), a dimethyl group ©, and an ethyl-amino-ethanol group (CNCCO). Chemical Reactions Analysis

The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .Physical And Chemical Properties Analysis

The compound appears as a yellowish or white to off-white powder . The melting point is between 126 - 136 °C .Scientific Research Applications

- The conjugation of drugs with lipoamino acids (LAAs) like N-Dde can enhance drug stability and bioavailability. LAAs provide steric protection against enzymatic degradation and improve lipophilicity, allowing for better passive membrane diffusion .

- N-Dde is particularly useful due to its stability under both acidic and basic conditions. It can be incorporated into solid-phase methodologies for drug synthesis .

- Researchers have explored N-Dde LAA conjugates in glycolipopeptide synthesis and somatostatin analogues .

- N-Dde LAA derivatives, such as 2-acetyldimedone, play a role in chemical biology. These compounds are synthesized by acylation and have applications in various studies .

- N-Dde can be used for site-specific modification of proteins. By incorporating N-Dde-protected amino acids during peptide synthesis, researchers can selectively modify specific residues .

- N-Dde LAA is compatible with solid-phase peptide synthesis strategies. Its facile removal by hydrazine or hydroxylamine allows for controlled bioconjugation reactions .

- Researchers have explored N-Dde LAA derivatives in the design of functional materials. Their unique properties make them interesting candidates for applications in materials science .

Drug Delivery Systems

Peptide Conjugates

Chemical Biology

Protein Modification

Bioconjugation Strategies

Functional Materials

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be various proteins or enzymes involved in peptide synthesis or function.

Mode of Action

The compound interacts with its targets through the process of conjugation . The conjugation of a drug with one or more lipoamino acids (LAAs) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion . This suggests that the compound might enhance the stability and bioavailability of the drugs it’s conjugated with.

Pharmacokinetics

It’s known that the compound can increase the lipophilicity and passive membrane diffusion of the drugs it’s conjugated with , which suggests that it might enhance the absorption and distribution of these drugs.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the stability of the compound to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .

properties

IUPAC Name |

2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2)7-10(15)9(11(16)8-12)3-4-13-5-6-14/h3,13-14H,4-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGSAOXEFXRXIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=CCNCCO)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694544 |

Source

|

| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159821-68-8 |

Source

|

| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

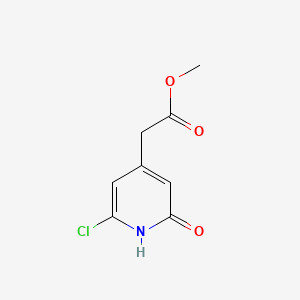

![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)

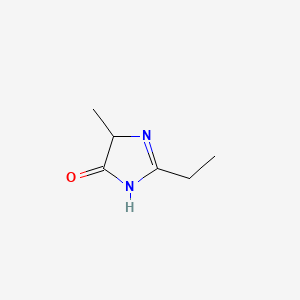

![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B574092.png)

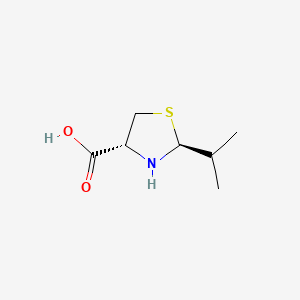

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)